molecular formula C18H18N2O2 B4434703 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4434703
M. Wt: 294.3 g/mol
InChI Key: RLHKHIJDUXRBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoxalinones and possesses a unique chemical structure that makes it an attractive candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone exhibits various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high potency and selectivity towards specific enzymes and proteins. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. Some of these include:
1. Investigating the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases.
2. Exploring the effects of 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone on other physiological processes such as immune function and metabolism.
3. Developing new methods for synthesizing this compound that improve its solubility and bioavailability.
4. Conducting clinical trials to assess the safety and efficacy of 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in humans.
Conclusion:
In conclusion, 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound with significant potential for therapeutic applications. Its unique chemical structure and potent inhibitory effects make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of various diseases.

Scientific Research Applications

The potential therapeutic applications of 4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone are currently being investigated in various scientific research studies. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and depression.

properties

IUPAC Name

4-[3-(4-methylphenyl)propanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-8-14(9-7-13)10-11-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHKHIJDUXRBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.